![molecular formula C9H8ClN3 B2956012 4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1596337-28-8](/img/structure/B2956012.png)

4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

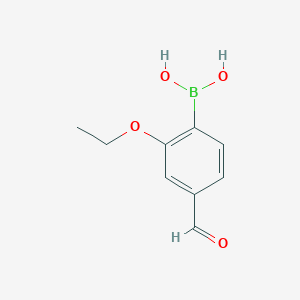

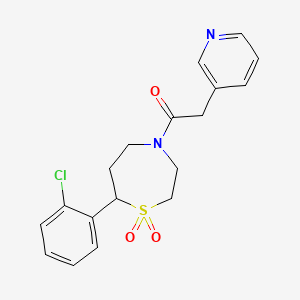

4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound with a molecular formula of C9H8ClN3 and a molecular weight of 193.64 g/mol . This compound is characterized by its unique structure, which includes a pyrrolo[2,3-D]pyrimidine core substituted with a chlorine atom at the 4-position and a cyclopropyl group at the 7-position. It is widely used as a pharmaceutical intermediate due to its versatility and unique structure .

Mecanismo De Acción

Target of Action

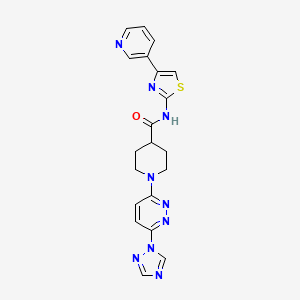

4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine is a versatile chemical compound that plays a crucial role in the synthesis of various pharmaceutical compounds . It is particularly used in the development of kinase inhibitors , which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .

Mode of Action

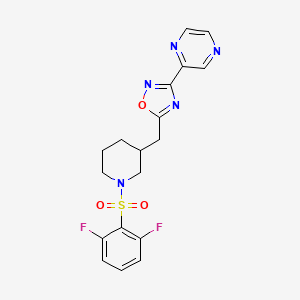

The compound’s core structure and reactivity make it an ideal starting point for the development of kinase inhibitors . By introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways . This enables the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .

Biochemical Pathways

Given its role in the synthesis of kinase inhibitors , it can be inferred that it may influence pathways involving kinases. Kinases play a critical role in cellular signaling, and their inhibition can disrupt these signals, potentially halting the progression of diseases like cancer.

Pharmacokinetics

Its solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .

Result of Action

Derivatives of this compound have demonstrated promising biological activities . They have shown potential as anticancer and antiviral agents, as well as for treating inflammatory diseases . The exact molecular and cellular effects would depend on the specific derivative and its target kinase.

Action Environment

Under normal temperature and humidity conditions, this compound exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Análisis Bioquímico

Biochemical Properties

4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It also participates in cross-coupling reactions catalyzed by palladium and mediated by copper, which makes it valuable in the synthesis of complex organic compounds .

Cellular Effects

This compound plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer . By introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways .

Molecular Mechanism

The compound’s core structure and reactivity make it an ideal starting point for the development of kinase inhibitors . This enables the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects . Furthermore, derivatives of this compound have demonstrated promising biological activities .

Temporal Effects in Laboratory Settings

In terms of safety, this compound is considered a low-toxicity substance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the improved synthetic routes for 4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine involves a seven-step synthesis starting from dimethyl malonate . The procedure is operationally simple and practical, yielding the desired compound with an overall yield of 31%. The steps include:

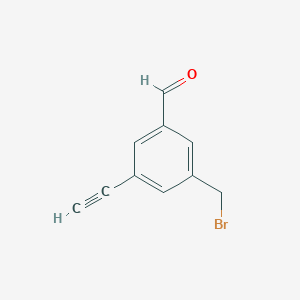

α-Alkylation: Diethyl malonate undergoes α-alkylation with allyl bromide.

Cyclization: The alkylated product is cyclized with amidine to form a six-membered ring of bislactam.

Chlorination: The bislactam is chlorinated to introduce the chlorine atom at the 4-position.

Cyclopropylation: The cyclopropyl group is introduced at the 7-position through a cyclopropylation reaction.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets pharmaceutical-grade standards.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various types of chemical reactions, including:

Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as nucleophilic aromatic substitution and Suzuki coupling reactions.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar solvents.

Suzuki Coupling: This reaction involves palladium catalysts and boronic acids, usually performed in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with an amine would yield an amino-substituted pyrrolo[2,3-D]pyrimidine derivative.

Aplicaciones Científicas De Investigación

4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for developing potent kinase inhibitors, including candidates for cancer therapy and treatments for inflammatory skin disorders like atopic dermatitis.

Pharmaceutical Intermediates: It is used in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents for treating diverse diseases, including cancer.

Chemical Biology: The compound is used in studies involving signal transduction pathways and enzyme inhibition.

Comparación Con Compuestos Similares

Similar Compounds

4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: This compound shares the same core structure but lacks the cyclopropyl group at the 7-position.

Tofacitinib Citrate: A pharmaceutical compound that includes a pyrrolo[2,3-D]pyrimidine core and is used as a kinase inhibitor.

Uniqueness

4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine is unique due to the presence of both a chlorine atom and a cyclopropyl group, which confer specific chemical properties and biological activities. These substitutions enhance its potency and selectivity as a kinase inhibitor, making it a valuable compound in medicinal chemistry .

Propiedades

IUPAC Name |

4-chloro-7-cyclopropylpyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-8-7-3-4-13(6-1-2-6)9(7)12-5-11-8/h3-6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQBIDALAFSSLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC3=C2N=CN=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B2955931.png)

![2-chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2955934.png)

![5-[(E)-2-({[1,1'-biphenyl]-2-yl}amino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B2955935.png)

![N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2955938.png)

![methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/new.no-structure.jpg)

![4,7-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2955941.png)

![4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B2955943.png)

![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate](/img/structure/B2955950.png)